

# Pacritinib Demonstrates Efficacy in Myelofibrosis Patients Refractory to Other Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Pacritinib |           |
| Cat. No.:            | B611967    | Get Quote |

A detailed comparison of **pacritinib**'s performance against alternative treatments, supported by clinical trial data, reveals its potential for patients with myelofibrosis, particularly those with thrombocytopenia and resistance or intolerance to other therapies like ruxolitinib.

**Pacritinib**, a novel kinase inhibitor, has shown significant promise in treating myelofibrosis (MF), a rare and debilitating bone marrow cancer. Clinical trial data, primarily from the PERSIST-2 and PAC203 studies, indicate that **pacritinib** can lead to meaningful reductions in spleen volume and symptom burden in a patient population with limited therapeutic options. This guide provides a comprehensive overview of **pacritinib**'s efficacy, the experimental protocols of pivotal trials, and its mechanism of action.

## **Comparative Efficacy of Pacritinib**

**Pacritinib**'s efficacy has been most notably demonstrated in its ability to reduce splenomegaly and alleviate constitutional symptoms in patients with myelofibrosis, including those who have not responded to or cannot tolerate ruxolitinib. The following tables summarize the key efficacy data from the PERSIST-2 and PAC203 clinical trials.

Table 1: Spleen Volume Reduction (SVR) in Patients with Myelofibrosis



| Trial                            | Patient Population                                                         | Treatment Arm         | SVR ≥35% |
|----------------------------------|----------------------------------------------------------------------------|-----------------------|----------|
| PERSIST-2[1][2]                  | Platelet count<br>≤100,000/µL<br>(including prior<br>ruxolitinib exposure) | Pacritinib 200 mg BID | 22%      |
| Best Available<br>Therapy (BAT)* | 3%                                                                         |                       |          |
| PAC203[3]                        | Ruxolitinib-intolerant or -resistant                                       | Pacritinib 200 mg BID | 9.3%     |
| Pacritinib 100 mg BID            | 1.8%                                                                       |                       |          |
| Pacritinib 100 mg QD             | 0%                                                                         | _                     |          |

<sup>\*</sup>Best Available Therapy (BAT) in the PERSIST-2 trial included ruxolitinib in 45% of the patients. [1][2]

Table 2: Total Symptom Score (TSS) Reduction in Patients with Myelofibrosis

| Trial                            | Patient Population                                                         | Treatment Arm         | TSS Reduction<br>≥50% |
|----------------------------------|----------------------------------------------------------------------------|-----------------------|-----------------------|
| PERSIST-2[1][2]                  | Platelet count<br>≤100,000/μL<br>(including prior<br>ruxolitinib exposure) | Pacritinib 200 mg BID | 32%                   |
| Best Available<br>Therapy (BAT)* | 14%                                                                        |                       |                       |
| PAC203[3]                        | Ruxolitinib-intolerant or -resistant                                       | Pacritinib 200 mg BID | 7.4%                  |
| Pacritinib 100 mg BID            | 7.3%                                                                       |                       |                       |
| Pacritinib 100 mg QD             | 7.7%                                                                       | <del>-</del>          |                       |



\*Best Available Therapy (BAT) in the PERSIST-2 trial included ruxolitinib in 45% of the patients. [1][2]

## **Experimental Protocols**

The efficacy of **pacritinib** has been evaluated in robustly designed clinical trials. Below are the methodologies for the key studies cited.

PERSIST-2 (NCT02055781) Protocol

- Study Design: A Phase 3, randomized, controlled, multicenter trial.[1]
- Patient Population: Patients with myelofibrosis and a platelet count of 100,000/μL or less.[2]
  Prior treatment with a JAK inhibitor, including ruxolitinib, was permitted.[4]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive **pacritinib** 400 mg once daily, **pacritinib** 200 mg twice daily, or the best available therapy (BAT).[1] BAT could include ruxolitinib, hydroxyurea, or supportive care.[2]
- Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a spleen volume reduction (SVR) of 35% or more and a reduction in Total Symptom Score (TSS) of 50% or more at week 24.[2]
- Spleen Volume Assessment: Spleen volume was measured by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and subsequent time points.[5]
- Symptom Assessment: The Total Symptom Score (TSS) was calculated using the Myeloproliferative Neoplasm Symptom Assessment Form (MPN-SAF), which evaluates symptoms such as fatigue, abdominal discomfort, night sweats, and bone pain on a scale of 0 to 10.[6][7][8]

PAC203 (NCT03165734) Protocol

- Study Design: A Phase 2, randomized, dose-finding study.[3] The ongoing Phase 3
  PACIFICA trial follows a similar design.[9]
- Patient Population: Patients with advanced myelofibrosis who were intolerant of or resistant to ruxolitinib.[3] A significant portion of the enrolled patients had severe thrombocytopenia



(platelet count  $<50,000/\mu$ L).[3]

- Intervention: Patients were randomized 1:1:1 to receive pacritinib 100 mg once daily, 100 mg twice daily, or 200 mg twice daily.[3]
- Primary Endpoints: The efficacy was evaluated based on the proportion of patients achieving an SVR of ≥35% and a ≥50% reduction in TSS at week 24.[3]
- Spleen Volume and Symptom Assessment: The methodologies for assessing SVR and TSS were consistent with the PERSIST-2 trial, utilizing MRI or CT for spleen volume and the MPN-SAF for symptom scoring.[3]

## **Mechanism of Action: Signaling Pathway Inhibition**

**Pacritinib** functions as a dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[10] Dysregulation of the JAK/STAT signaling pathway is a hallmark of myelofibrosis, leading to uncontrolled cell growth and inflammation.[10] By inhibiting JAK2, **pacritinib** blocks the downstream signaling cascade, thereby reducing the proliferation of malignant cells. Its additional activity against FLT3 is relevant in certain hematologic malignancies.

Below are diagrams illustrating the signaling pathways affected by **pacritinib** and a typical workflow for a clinical trial evaluating its efficacy.



Click to download full resolution via product page

JAK/STAT Signaling Pathway Inhibition by Pacritinib





Click to download full resolution via product page

FLT3 Signaling Pathway Inhibition by Pacritinib





Click to download full resolution via product page

#### Generalized Clinical Trial Workflow for Pacritinib

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Determining the recommended dose of pacritinib: results from the PAC203 dose-finding trial in advanced myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Myeloproliferative Neoplasm (MPN) Symptom Assessment Form Total Symptom Score: Prospective International Assessment of an Abbreviated Symptom Burden Scoring System Among Patients With MPNs PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. zlmsg.ch [zlmsg.ch]
- 9. Clinical Trial: NCT03165734 My Cancer Genome [mycancergenome.org]
- 10. Clinical potential of pacritinib in the treatment of myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pacritinib Demonstrates Efficacy in Myelofibrosis Patients Refractory to Other Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611967#efficacy-of-pacritinib-in-patient-samples-refractory-to-other-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com